2-Azidofluorene
Description
2-Azidofluorene is an aromatic azide derivative characterized by a fluorene backbone (a bicyclic structure of two fused benzene rings) substituted with an azide (-N₃) group at the 2-position. This compound is notable for its mutagenic properties and reactivity in organic synthesis. Azides like this compound are often used in cycloaddition reactions (e.g., Huisgen click chemistry) and as precursors to heterocyclic compounds . Its mutagenicity, observed in Salmonella typhimurium TA98 assays, is attributed to the generation of reactive intermediates upon photolysis or metabolic activation .
Properties
CAS No. |
67823-52-3 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-azido-9H-fluorene |
InChI |
InChI=1S/C13H9N3/c14-16-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
InChI Key |
NHXWOZNNPSXUKN-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |
Other CAS No. |
67823-52-3 |
Synonyms |
2-azidofluorene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Azidofluorene vs. 2-Acetamidofluorene
- This compound : Contains an azide group (-N₃) at the 2-position of fluorene. The azide group is highly reactive, enabling participation in click chemistry and photolytic decomposition to nitrenes.
- 2-Acetamidofluorene: Substituted with an acetamido group (-NHCOCH₃) at the 2-position. This derivative is less reactive than its azido counterpart but is a known carcinogen and mutagen, often used in cancer research .
| Property | This compound | 2-Acetamidofluorene |
|---|---|---|
| CAS No. | Not explicitly provided | 53-96-3 |
| Molecular Formula | C₁₃H₉N₃ | C₁₅H₁₃NO |
| Functional Group | Azide (-N₃) | Acetamido (-NHCOCH₃) |
| Key Reactivity | Cycloaddition, nitrene formation | Metabolic activation to DNA adducts |
Other Aromatic Azides
- 1-Azidonaphthalene and 2-Azidonaphthalene: Monocyclic naphthalene derivatives with lower mutagenic activity compared to this compound due to fewer conjugated aromatic rings .
- 4,4'-Diazidodiphenyl : Contains two azide groups on biphenyl, showing intermediate mutagenicity between phenylazides and this compound .
Mutagenic Activity
Evidence from Salmonella typhimurium TA98 assays ranks mutagenic activity as follows (ascending order):
Phenylazides (weak/non-mutagenic)
1-Azidonaphthalene < 2-Azidonaphthalene < 4-Azidodiphenyl
4,4'-Diazidodiphenyl < This compound < 6-Azidochrysene < 1-Azidopyrene
Heterocyclic azides (e.g., azido-IQ, azido-methyl-IQ; highest activity) .
Key Findings :
- Mutagenicity increases with the number of aromatic rings and conjugation.
- Heterocyclic azides exhibit the highest activity due to structural resemblance to DNA intercalators .
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